Cas no 1344939-96-3 ((1S)-1-3-(propan-2-yloxy)phenylethan-1-ol)

(1S)-1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol is a chiral aromatic alcohol featuring an isopropoxy substituent on the phenyl ring. Its stereospecific (S)-configuration makes it valuable as an intermediate in asymmetric synthesis, particularly for pharmaceuticals and fine chemicals requiring enantioselective control. The compound’s ether and hydroxyl functionalities enhance its utility in nucleophilic or catalytic transformations, such as esterifications or etherifications. Its structural motif is relevant in designing bioactive molecules due to the phenethyl alcohol framework, which is common in pharmacophores. The isopropoxy group may improve solubility and modulate reactivity in synthetic applications. This compound is typically handled under inert conditions to preserve stereochemical integrity.
(1S)-1-3-(propan-2-yloxy)phenylethan-1-ol structure
1344939-96-3 structure
Product Name:(1S)-1-3-(propan-2-yloxy)phenylethan-1-ol
CAS No:1344939-96-3
MF:C11H16O2
MW:180.243543624878
CID:4591187
PubChem ID:75358098
Update Time:2025-06-11

(1S)-1-3-(propan-2-yloxy)phenylethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1S)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol
    • Benzenemethanol, α-methyl-3-(1-methylethoxy)-, (αS)-
    • (1S)-1-3-(propan-2-yloxy)phenylethan-1-ol
    • Inchi: 1S/C11H16O2/c1-8(2)13-11-6-4-5-10(7-11)9(3)12/h4-9,12H,1-3H3/t9-/m0/s1
    • InChI Key: LBNKLYCKUMWXNX-VIFPVBQESA-N
    • SMILES: [C@H](C1=CC=CC(OC(C)C)=C1)(O)C

(1S)-1-3-(propan-2-yloxy)phenylethan-1-ol Pricemore >>

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Additional information on (1S)-1-3-(propan-2-yloxy)phenylethan-1-ol

Chemical Profile of (1S)-1-3-(propan-2-yloxy)phenylethan-1-ol and Its Significance in Modern Research

CAS No. 1344939-96-3 is a meticulously characterized organic compound that has garnered attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, specifically identified as (1S)-1-3-(propan-2-yloxy)phenylethan-1-ol, represents a fascinating molecular entity with potential applications in drug discovery and medicinal chemistry. The stereochemical configuration at the chiral center, denoted by the (1S) prefix, underscores its significance in determining its biological activity and interaction with biological targets.

The structural framework of this compound consists of a phenyl ring linked to an ethyl alcohol moiety through a propyl ether side chain. This unique arrangement not only contributes to its distinct chemical properties but also opens up avenues for diverse functionalization and derivatization strategies. The presence of both hydroxyl and ether functionalities makes it a versatile building block for synthesizing more complex molecules, which is particularly valuable in the development of novel therapeutic agents.

In recent years, there has been a surge in research focused on chiral compounds due to their prevalence in biologically active molecules. The enantiomeric purity of (1S)-1-3-(propan-2-yloxy)phenylethan-1-ol is critical for ensuring the efficacy and safety of potential drug candidates. Advanced synthetic methodologies have been employed to achieve high levels of enantiomeric excess, enabling researchers to explore its pharmacological profile with greater precision.

One of the most compelling aspects of this compound is its potential role in modulating biological pathways. The phenyl ring and the propyl ether side chain can serve as pharmacophores, interacting with specific receptors or enzymes in the body. Preliminary studies have suggested that derivatives of this compound may exhibit properties relevant to neurological disorders, inflammation, and metabolic diseases. These findings are particularly exciting given the growing interest in targeted therapies that leverage the unique properties of chiral molecules.

The synthesis of (1S)-1-3-(propan-2-yloxy)phenylethan-1-ol involves a series of well-established organic reactions, including stereoselective reduction and etherification processes. The use of advanced catalytic systems has enabled more efficient and sustainable synthetic routes, aligning with the broader goals of green chemistry. These advancements not only improve yield and purity but also reduce the environmental impact of the synthesis process.

Recent breakthroughs in computational chemistry have further enhanced our understanding of this compound's behavior. Molecular modeling studies have provided insights into its binding interactions with biological targets, helping researchers design more effective derivatives. These computational approaches are complemented by experimental techniques such as NMR spectroscopy and X-ray crystallography, which offer detailed structural information essential for rational drug design.

The pharmaceutical industry has always been at the forefront of utilizing innovative chemical entities like (1S)-1-3-(propan-2-yloxy)phenylethan-1-ol. Its unique structural features make it a valuable candidate for further exploration in various therapeutic areas. Researchers are particularly interested in its potential as a scaffold for developing small-molecule inhibitors that can modulate key biological pathways implicated in human diseases.

As our understanding of complex biological systems continues to evolve, compounds like this one will play an increasingly important role in drug discovery. The ability to fine-tune their structure allows for the creation of molecules with tailored properties, optimizing their interaction with biological targets. This level of precision is crucial for developing treatments that are both effective and well-tolerated by patients.

The future prospects for this compound are promising, with ongoing research aimed at uncovering new applications and refining synthetic methodologies. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into tangible therapeutic benefits. By leveraging cutting-edge technologies and interdisciplinary approaches, we can harness the full potential of this remarkable chemical entity.

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